1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine

Cross-coupling chemistry Palladium catalysis Building block reactivity

This 1-iodo-tetrahydroimidazo[1,5-a]pyridine provides a unique scaffold with a C–I handle for Suzuki, Sonogashira, and Kumada couplings under milder conditions (≈65 kcal/mol vs. ≈84 kcal/mol for C–Br). The saturated core offers higher Fsp³ character for improved drug-likeness and distinct photophysical behavior versus aromatized analogs. Ideal for medicinal chemistry libraries, luminescent probes, and NHC ligand precursors. Available in 1g–10g quantities; bulk inquiries welcome.

Molecular Formula C7H9IN2
Molecular Weight 248.067
CAS No. 2580230-75-5
Cat. No. B2815418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine
CAS2580230-75-5
Molecular FormulaC7H9IN2
Molecular Weight248.067
Structural Identifiers
SMILESC1CCN2C=NC(=C2C1)I
InChIInChI=1S/C7H9IN2/c8-7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2
InChIKeyNVTJERXKFBMPLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine CAS 2580230-75-5 Technical Baseline and Procurement Context


1-Iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine (CAS 2580230-75-5; C₇H₉IN₂; MW 248.06) is a 1-iodo-substituted tetrahydroimidazo[1,5-a]pyridine heterocycle [1]. The compound belongs to the imidazo[1,5-a]pyridine scaffold family, which has been recognized for its utility in medicinal chemistry, luminescent materials, and as precursors for N-heterocyclic carbenes [2]. The presence of an iodine atom at the 1-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling further functionalization of the fused bicyclic core [3].

Why 1-Iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine Cannot Be Replaced by Alternative Halogenated Imidazopyridine Building Blocks


Within the imidazo[1,5-a]pyridine class, the specific combination of a 1-iodo substituent with a tetrahydro (saturated pyridine ring) core confers distinct reactivity and synthetic utility that alternative halogenated analogs do not provide. Aromatized 1-iodoimidazo[1,5-a]pyridines (e.g., CAS 1422773-18-9) possess a fully conjugated π-system that alters electronic properties and cross-coupling behavior [1], while the tetrahydro variant offers an sp³-rich scaffold with different conformational flexibility and metabolic stability profiles relevant to medicinal chemistry campaigns [2]. Positional isomers (e.g., 7-iodo or 8-iodo analogs) exhibit distinct regioselectivity in cross-coupling reactions, and halogen substitution with bromine or chlorine alters the reactivity threshold for palladium-catalyzed transformations [3]. The evidence below quantifies where the 1-iodo-tetrahydro substitution pattern provides measurable differentiation.

Quantitative Differentiation Evidence for 1-Iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine Procurement Decisions


Cross-Coupling Reactivity Advantage of 1-Iodo vs. 1-Bromo Substituents on Imidazo[1,5-a]pyridine Scaffolds

The 1-iodo substituent provides superior oxidative addition kinetics in palladium-catalyzed cross-coupling compared to the corresponding 1-bromo analog. In Suzuki-Miyaura cross-coupling with p- or m-methoxycarbonylphenylboronic acids, the 1-bromo-3-phenylimidazo[1,5-a]pyridine produced coupling products in yields of 91% and 61%, respectively [1]. By contrast, the 1-iodo variant of the same scaffold enables coupling under milder conditions and with broader substrate scope, though direct head-to-head yield comparison for the tetrahydro scaffold is not reported in primary literature. The enhanced reactivity of C(sp²)–I versus C(sp²)–Br bonds is a well-established class-level trend in palladium catalysis, with bond dissociation energies of ~65 kcal/mol (C–I) versus ~84 kcal/mol (C–Br) [2].

Cross-coupling chemistry Palladium catalysis Building block reactivity

Regioselective Functionalization: 1-Position Iodination vs. Alternative Positional Isomers

Halogenation of 3-arylimidazo[1,5-a]pyridines with iodine proceeds with complete regioselectivity to yield the 1-iodo product in good to excellent yields [1]. In contrast, positional isomers such as 7-iodoimidazo[1,5-a]pyridine and 8-iodoimidazo[1,5-a]pyridine require distinct synthetic routes and exhibit different cross-coupling regioselectivity . The 1-position iodination is particularly valuable because the resulting C–I bond is positioned adjacent to the bridgehead nitrogen, enabling electronic tuning of downstream cross-coupling reactivity and influencing the photophysical properties of final conjugated products [2]. No direct quantitative head-to-head comparison of coupling yields between 1-iodo-, 7-iodo-, and 8-iodo-tetrahydroimidazo[1,5-a]pyridines is available in the primary literature.

Regioselectivity Cross-coupling Medicinal chemistry building blocks

Sonogashira Coupling Compatibility of 1-Iodoimidazo[1,5-a]pyridine Scaffolds for Fluorescent Probe Synthesis

3-Aryl-1-iodoimidazo[1,5-a]pyridines undergo Sonogashira coupling with terminal alkynes using Pd(PPh₃)₂Cl₂ (10 mol%) and CuI (10 mol%) in triethylamine at 80 °C for 12 hours, affording 1-alkynyl-3-arylimidazo[1,5-a]pyridines in good to excellent yields [1]. The resulting alkynylated products exhibit fluorescence emission maxima ranging from 458–560 nm with quantum yields ΦF = 0.08–0.26 in chloroform solution [1]. While this data is established for the aromatized 1-iodoimidazo[1,5-a]pyridine scaffold, the tetrahydro variant (1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine) is expected to undergo analogous Sonogashira coupling, yielding saturated products with potentially distinct photophysical behavior due to the interrupted conjugation of the tetrahydro pyridine ring. No direct Sonogashira coupling data for the tetrahydro scaffold is available in the primary literature.

Sonogashira coupling Fluorescent probes Photophysical properties

Tetrahydro vs. Aromatized Core Differentiation in Imidazo[1,5-a]pyridine Building Blocks

The tetrahydroimidazo[1,5-a]pyridine core (C₇H₁₀N₂, MW 122.17) is a saturated bicyclic scaffold with distinct physicochemical properties compared to its aromatized counterpart imidazo[1,5-a]pyridine (C₇H₅N₂, MW 117.13) [1]. The saturated pyridine ring introduces increased three-dimensional character (Fsp³ fraction) and conformational flexibility, attributes that are increasingly prioritized in medicinal chemistry for improving drug-like properties and reducing off-target pharmacology [2]. Substituted 5,6,7,8-tetrahydroimidazo[1,5-a]pyridines have been patented for the treatment of hormone-dependent diseases including cancers, demonstrating the biological relevance of this saturated scaffold [3]. The 1-iodo substitution on the tetrahydro core thus combines the synthetic versatility of the iodine handle with the pharmacologically validated saturated framework. Direct comparative biological data between 1-iodo-tetrahydro and 1-iodo-aromatized analogs is not available in the public literature.

Saturated heterocycles Drug discovery Metabolic stability

Iodine-Mediated Synthetic Accessibility of Imidazo[1,5-a]pyridine Derivatives

Imidazo[1,5-a]pyridines can be synthesized via I₂-mediated cascade oxidative C(sp³)–H or C(sp²)–H amination routes under metal-free conditions, with yields reported from 60% to 98% across various substrate classes [1][2]. This synthetic accessibility is distinct from alternative heterocyclic scaffolds (e.g., imidazo[1,2-a]pyridines) that often require transition metal catalysts or harsher conditions. The 1-iodo-substituted derivatives can be obtained either through direct iodination of the parent tetrahydroimidazo[1,5-a]pyridine or through iodine-mediated cyclization strategies that simultaneously construct the fused ring system and install the iodine substituent. No direct comparative yield data between synthetic routes to 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine versus alternative iodinated heterocycles is available.

Synthetic methodology Iodine-mediated cyclization Metal-free synthesis

High-Value Application Scenarios for 1-Iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine in Research and Industrial Procurement


Palladium-Catalyzed Cross-Coupling for Medicinal Chemistry Library Synthesis

Medicinal chemistry groups synthesizing focused libraries of 1-substituted tetrahydroimidazo[1,5-a]pyridines should prioritize this 1-iodo building block for Suzuki-Miyaura, Sonogashira, and Kumada-Tamao-Corriu cross-coupling reactions. The C–I bond offers lower activation energy (~65 kcal/mol) compared to C–Br (~84 kcal/mol), enabling milder reaction conditions and potentially higher yields when coupling with sensitive or sterically hindered partners [1]. The saturated tetrahydro core provides increased Fsp³ character compared to aromatized analogs, an attribute correlated with improved clinical success rates in drug discovery .

Fluorescent Probe Development Requiring Tunable Emission Wavelengths

Researchers developing luminescent materials or fluorescent probes based on the imidazo[1,5-a]pyridine scaffold can employ this compound as a versatile precursor. Sonogashira coupling of structurally related 1-iodoimidazo[1,5-a]pyridines yields products with emission maxima ranging from 458–560 nm and quantum yields of 0.08–0.26 in chloroform [1]. The tetrahydro variant offers the potential for distinct photophysical behavior due to reduced π-conjugation, enabling access to a complementary region of emission space not covered by fully aromatized analogs.

Synthesis of N-Heterocyclic Carbene (NHC) Precursors and Ligands

The imidazo[1,5-a]pyridine core is an established precursor for N-heterocyclic carbenes used in organometallic catalysis [1]. The 1-iodo substituent provides a synthetic entry point for installing phosphino groups via palladium-catalyzed cross-coupling, yielding 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for Suzuki-Miyaura cross-coupling applications . The tetrahydro scaffold offers a sterically and electronically differentiated ligand framework compared to planar aromatized NHC precursors.

Hormone-Dependent Disease Target Exploration and SAR Studies

Pharmaceutical research programs investigating targets implicated in hormone-dependent cancers or hyperaldosteronism should consider this building block for structure-activity relationship (SAR) studies. Substituted 5,6,7,8-tetrahydroimidazo[1,5-a]pyridines have been patented for treating hormone-dependent diseases including cancers and as aromatase inhibitors [1]. The 1-iodo substituent allows systematic exploration of substituent effects at the 1-position via cross-coupling diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.